2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride
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Overview
Description
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride is an organofluorine compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride typically involves the introduction of the difluoromethyl group onto the thiazole ring, followed by the incorporation of the sulfonyl fluoride group. One common method involves the reaction of a thiazole precursor with a difluoromethylating agent, such as difluoromethyl sulfone, under suitable reaction conditions. The resulting intermediate is then treated with a sulfonyl fluoride reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Cross-Coupling Reactions: The difluoromethyl group can be involved in cross-coupling reactions with various electrophiles, enabling the formation of complex molecular architectures.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylating agents, sulfonyl fluoride reagents, and various nucleophiles. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include difluoromethylated thiazole derivatives, sulfonamide, and sulfonate compounds, as well as various cross-coupled products .
Scientific Research Applications
2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity and ability to modulate enzyme functions.
Materials Science: The compound is used in the design of advanced materials with unique properties, such as increased stability and reactivity.
Biological Research: It serves as a tool compound in biological studies to investigate the role of specific molecular pathways and targets.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target, while the sulfonyl fluoride group can act as a reactive moiety that forms covalent bonds with nucleophilic residues in the target protein . This interaction can modulate the activity of the target protein and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride include:
Trifluoromethylated Thiazoles: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit similar chemical reactivity.
Sulfonyl Fluoride Derivatives: Compounds with different heterocyclic rings but containing the sulfonyl fluoride group.
Uniqueness
The uniqueness of this compound lies in its combination of the difluoromethyl group and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO2S2/c5-3(6)4-8-2(1-11-4)12(7,9)10/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYMALHKAWJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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